
Lonafarnib
Descripción general
Descripción
Lonafarnib es un potente inhibidor de la farnesil transferasa que se utiliza principalmente para reducir la mortalidad asociada al síndrome de progeria de Hutchinson-Gilford y otras laminopatías progeroides . Originalmente fue desarrollado por Merck & Co. y ahora está comercializado por Eiger BioPharmaceuticals bajo la marca Zokinvy . Este compuesto ha mostrado una promesa significativa en el tratamiento de condiciones relacionadas con el envejecimiento prematuro y ciertas infecciones virales .
Aplicaciones Científicas De Investigación
Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .
Hutchinson-Gilford Progeria Syndrome (HGPS)
Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .
Clinical Trials and Outcomes
- This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .
- Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .
- A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .
- This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .
Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .
Hepatitis D Virus (HDV) Infections
This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .
Respiratory Syncytial Virus (RSV)
In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .
Boron Neutron Capture Therapy (BNCT)
Mecanismo De Acción
Lonafarnib ejerce sus efectos inhibiendo la enzima farnesil transferasa, que es responsable de la modificación postraduccional de varias proteínas, incluida la progerina . Al prevenir la farnesilación de la progerina, this compound reduce su acumulación en la membrana nuclear, aliviando así los síntomas del síndrome de progeria de Hutchinson-Gilford . Los objetivos moleculares incluyen la enzima farnesil transferasa y la proteína progerina .
Análisis Bioquímico
Biochemical Properties
Lonafarnib interacts with farnesyl transferase, an enzyme involved in the post-translational modification of proteins . By inhibiting this enzyme, this compound prevents the farnesylation of numerous cellular proteins, including progerin, a mutant form of the protein lamin A that accumulates in the inner nuclear membrane .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the accumulation of progerin and progerin-like proteins in the nucleus and cellular cytoskeleton . This inhibition improves nuclear morphology and normalizes the structure and function of progerin-containing cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of farnesyl transferase, which reduces the farnesylation of numerous cellular proteins, including progerin . As progerin farnesylation is important for localization to the nuclear membrane, this compound inhibits progerin accumulation and improves symptoms in HGPS patients .
Temporal Effects in Laboratory Settings
This compound has a mean half-life of approximately 4-6 hours following oral administration of 100 mg twice daily in healthy subjects .
Dosage Effects in Animal Models
In a mouse model of Hutchinson-Gilford Progeria Syndrome, daily post-weaning treatment with this compound resulted in 100% survival of the treated mice to the study end-point . This was associated with improvements in arterial structure and function, significantly reducing pulse wave velocity and improving left ventricular diastolic function .
Metabolic Pathways
This compound is involved in the farnesylation pathway, where it inhibits the enzyme farnesyl transferase . The two most prevalent metabolites of this compound were the active HM21 and HM17, which account for 14% and 15% of plasma radioactivity .
Transport and Distribution
It is known that this compound binds to the farnesyltransferase inhibitor binding site on post-translational processing pathways and blocks accumulation of abnormal progerin and progerin-like proteins in the inner nuclear membrane .
Subcellular Localization
This compound, by inhibiting farnesyl transferase, prevents the farnesylation and subsequent accumulation of progerin and progerin-like proteins in the nucleus and cellular cytoskeleton . This suggests that this compound primarily localizes to the inner nuclear membrane where it exerts its effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Lonafarnib se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. La síntesis comienza con la preparación de un intermedio de dibromo-cloropiridina, que luego se somete a una serie de reacciones que incluyen sustitución nucleofílica, formación de amida y cierre de anillo de piperidina . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, temperaturas controladas y catalizadores específicos para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue una ruta sintética similar, pero se escala para acomodar lotes más grandes. El proceso involucra medidas estrictas de control de calidad para asegurar la coherencia y el cumplimiento de los estándares regulatorios . Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución y la espectrometría de masas para monitorear la pureza y la potencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Lonafarnib experimenta varias reacciones químicas, que incluyen:
Oxidación: This compound puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica son integrales para la síntesis de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas y alcoholes se emplean con frecuencia en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que son cruciales para la síntesis de this compound . Estos intermediarios se procesan aún más para producir el ingrediente farmacéutico activo final .
Comparación Con Compuestos Similares
Compuestos similares
Tipifarnib: Otro inhibidor de la farnesil transferasa utilizado en oncología.
BMS-214662:
Unicidad
Lonafarnib es único en su aplicación específica para tratar el síndrome de progeria de Hutchinson-Gilford y su eficacia demostrada en la reducción de la mortalidad asociada con esta condición . A diferencia de otros inhibidores de la farnesil transferasa, this compound ha recibido la aprobación de la FDA para este raro trastorno genético, destacando su importancia clínica .
Actividad Biológica
Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.
This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .
Progeria Treatment
This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .
Table 1: Summary of this compound Clinical Trials for Progeria
Study Type | Number of Patients | Key Findings | Mortality Rate |
---|---|---|---|
Phase I | 28 | Improved weight gain and vascular health | 3.7% |
Phase II | 27 | Significant reduction in mortality compared to untreated group | 33.3% |
Hepatitis Delta Virus (HDV)
In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .
Table 2: Efficacy of this compound in HDV Treatment
Treatment Regimen | Mean Viral Load Reduction (HDV-RNA) |
---|---|
This compound Monotherapy | 1.15 logs |
This compound + Ritonavir | 5.57 logs |
This compound + PEG-IFN-alfa | Achieved HDV-RNA PCR-negativity |
Emerging Research and Applications
Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.
Case Studies
A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .
Propiedades
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTURDWPRKSOA-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Br2ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172927 | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
~3mg/ml | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
193275-84-2 | |
Record name | Lonafarnib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lonafarnib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lonafarnib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lonafarnib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LONAFARNIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational farnesylation of proteins. []
ANone: this compound acts as a non-peptidomimetic inhibitor of FTase, preventing the attachment of a farnesyl group to target proteins. This disrupts the localization and function of these proteins, many of which are involved in cell signaling pathways essential for cell growth and survival. []
ANone: this compound's inhibition of FTase impacts various cellular processes, including:
- Inhibition of Ras signaling: While initially developed to target oncogenic Ras proteins, this compound's impact on Ras is complex and may vary depending on the cell type and context. [, , ]
- Disruption of microtubule dynamics: this compound affects the microtubule cytoskeleton, leading to microtubule bundle formation, increased stabilization and acetylation, and suppression of microtubule dynamics. []
- Induction of apoptosis: this compound can induce apoptosis through various mechanisms, including activation of caspase-8 and upregulation of the death receptor 5 (DR5). []
- Modulation of cell cycle progression: this compound can induce cell cycle arrest at the G1 or G2/M phases. []
- Inhibition of multidrug resistance proteins: this compound has been shown to inhibit the function of multidrug resistance proteins (MRPs) 1 and 2, potentially overcoming resistance to certain chemotherapeutic agents. []
ANone: The molecular formula of this compound is C32H38F3N3O3, and its molecular weight is 567.65 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the structure of this compound and its metabolites. []
ANone: Modifications to the terminal 4-methylpiperidine-1-carboxamide residue of this compound influence its cytotoxicity and selectivity for cancer cells over non-malignant cells. For instance, the 1-cyclohexyl-1-methylurea derivative (15b) exhibited selectivity for tumor cells, inhibiting the growth of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells without affecting simian virus 80 (SV-80) fibroblasts. []
ANone: While food affects the pharmacokinetics of this compound after a single dose, this effect diminishes following multiple doses. It is recommended to administer multiple-dose this compound with food to improve tolerability. []
ANone: The mean half-life of this compound ranges from 4 to 7 hours, and the median Tmax values range from 4 to 8 hours. []
ANone: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [] The specific metabolic pathways and excretion routes may vary depending on the species and individual factors.
ANone: Ritonavir, a CYP3A4 inhibitor, can increase liver concentrations of this compound, potentially enhancing its efficacy at lower doses. [, ]
ANone: this compound has no apparent effect on the pharmacokinetics of gemcitabine. []
ANone: this compound demonstrates antiproliferative activity against various cancer cell lines, including those derived from breast cancer (e.g., MCF-7), prostate cancer (e.g., 22Rv1, LNCaP, DU-145, PC3), and lung cancer. [, , ]
ANone: this compound exhibits antitumor activity in various xenograft models of human cancers, including breast cancer, prostate cancer, and lung cancer. [, ]
ANone: this compound treatment has shown promising results in mouse models of HGPS, improving cardiovascular function and survival. []
ANone: Clinical trials have demonstrated that this compound can extend lifespan in patients with HGPS. The U.S. Food and Drug Administration approved Zokinvy™ (this compound) in November 2020 for treating these patients. [, ]
ANone: Resistance to this compound can arise from mutations in the target protein, FTase β. These mutations can alter the drug-binding site or affect the enzyme's substrate specificity, reducing the inhibitor's efficacy. []
ANone: While the identified mutations confer resistance to this compound, they may or may not confer cross-resistance to other structurally similar FTIs. Further research is needed to fully characterize the potential for cross-resistance. []
ANone: Research suggests that the FNTB promoter polymorphism rs11623866 could potentially serve as a predictive biomarker for this compound treatment in ovarian cancer. Patients carrying the GG genotype showed an unfavorable response to this compound compared to those with other genotypes. [, ]
ANone: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and quantitative method used to determine this compound levels in human plasma. []
ANone: The validation of analytical methods, such as HPLC-MS/MS for this compound, adheres to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation). This includes assessing parameters such as accuracy, precision, specificity, linearity, range, sensitivity, and stability. []
ANone: this compound is primarily metabolized by CYP3A4 and CYP3A5. Co-administration with inhibitors of these enzymes, such as ritonavir, can increase this compound exposure. [, ]
ANone:
ANone: this compound (SCH66336) was one of the first farnesyltransferase inhibitors to enter clinical development, with early studies exploring its use in various cancer types, including head and neck squamous cell carcinoma and non-small cell lung cancer. []
ANone: The FDA approval of Zokinvy™ (this compound) in November 2020 for treating HGPS marked a major milestone, representing the first approved treatment for this devastating genetic disorder. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.